Product packaging for 1-((p-Tolyloxy)methyl)cyclopentan-1-ol(Cat. No.:)

1-((p-Tolyloxy)methyl)cyclopentan-1-ol

Cat. No.: B13349509
M. Wt: 206.28 g/mol
InChI Key: MODWWWHBZOAVPQ-UHFFFAOYSA-N
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Description

1-((p-Tolyloxy)methyl)cyclopentan-1-ol is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This structure features a cyclopentanol ring substituted with a hydroxymethyl group and a p-tolyloxy (4-methylphenoxy) ether linkage, making it a valuable bifunctional synthetic intermediate for medicinal chemistry and chemical biology research . Compounds containing the cyclopentan-1-ol scaffold are of significant interest in pharmaceutical research for developing bioactive molecules. For instance, structurally similar cyclopentanol derivatives have been investigated as potent, systemically available inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . NAAA is a promising therapeutic target for managing inflammatory and neuropathic pain, and non-covalent inhibitors based on this core structure represent a valuable pharmacological tool for probing inflammatory pathways . Researchers can utilize this chemical as a versatile building block for synthesizing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B13349509 1-((p-Tolyloxy)methyl)cyclopentan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-[(4-methylphenoxy)methyl]cyclopentan-1-ol

InChI

InChI=1S/C13H18O2/c1-11-4-6-12(7-5-11)15-10-13(14)8-2-3-9-13/h4-7,14H,2-3,8-10H2,1H3

InChI Key

MODWWWHBZOAVPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2(CCCC2)O

Origin of Product

United States

Contextual Significance of Cyclopentanol Scaffolds in Contemporary Organic Synthesis

Cyclopentanol (B49286), a cyclic alcohol characterized by a five-membered carbon ring with a hydroxyl group, and its derivatives are pivotal building blocks in organic synthesis. wikipedia.orgcymitquimica.com The five-membered ring of cyclopentane (B165970) is conformationally flexible, existing in envelope and half-chair conformations, which can influence the stereochemical outcome of reactions and the biological activity of molecules containing this scaffold.

The hydroxyl group of cyclopentanol allows for a wide range of chemical transformations, including oxidation to cyclopentanone (B42830), dehydration to cyclopentene (B43876), and esterification. cymitquimica.comguidechem.com These reactions make cyclopentanols versatile intermediates in the synthesis of pharmaceuticals, pesticides, and fine chemicals. guidechem.com For instance, cyclopentanol derivatives are key components in the synthesis of various biologically active compounds, including prostaglandins, carbocyclic nucleosides, and steroids. The inherent chirality of many substituted cyclopentanols also makes them valuable chiral synthons for asymmetric synthesis.

The synthesis of cyclopentanol scaffolds can be achieved through various methods, including the ring-closing metathesis of dienes followed by hydrogenation, intramolecular pinacol (B44631) coupling reactions, and the cyclization of epoxides. organic-chemistry.org The development of stereoselective methods for the synthesis of functionalized cyclopentanols remains an active area of research, driven by the demand for enantiomerically pure building blocks for complex molecule synthesis.

Strategic Importance of Alkyl Aryl Ethers in Complex Molecular Architectures

Alkyl aryl ethers are a class of organic compounds that feature an ether linkage between an alkyl group and an aromatic ring. fiveable.me This functional group is prevalent in a vast array of natural products, pharmaceuticals, agrochemicals, and materials. The strategic importance of the alkyl aryl ether linkage stems from its unique combination of stability and reactivity.

The ether bond is generally stable to a wide range of reaction conditions, providing a robust connection between different parts of a molecule. fiveable.me At the same time, the aromatic ring can be functionalized through electrophilic aromatic substitution, and the ether linkage can be cleaved under specific conditions, allowing for further synthetic manipulations. The oxygen atom of the ether can also influence the electronic properties of the aromatic ring and participate in hydrogen bonding, which can be crucial for molecular recognition and biological activity.

The synthesis of alkyl aryl ethers is a cornerstone of modern organic chemistry. Classical methods like the Williamson ether synthesis are still widely used, but significant advancements have been made in the development of metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, which allow for the formation of alkyl aryl ethers under milder conditions and with greater functional group tolerance. thieme-connect.deorganic-chemistry.org The development of new catalytic systems for the synthesis of sterically hindered or electronically challenging alkyl aryl ethers continues to be an area of intense research. nih.gov

Current Research Landscape and Definitive Knowledge Gaps Pertaining to 1 P Tolyloxy Methyl Cyclopentan 1 Ol

Retrosynthetic Analysis and Key Disconnections for this compound

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are logical. The most evident disconnection is at the ether linkage (C-O bond), suggesting a Williamson ether synthesis. This approach identifies p-cresol and a cyclopentane (B165970) derivative with a reactive leaving group as key precursors.

A second key disconnection breaks the C-C bond between the cyclopentyl ring and the hydroxymethyl group. This leads back to a cyclopentanone (B42830) precursor, which can be functionalized to introduce the required hydroxymethyl group. This two-pronged retrosynthetic approach simplifies the complex target molecule into three primary building blocks: cyclopentanone, a one-carbon electrophile (such as formaldehyde), and p-cresol.

Foundational Approaches to the Cyclopentan-1-ol Core Structure

Cyclopentanol Synthesis via Ring-Forming Reactions

The formation of the cyclopentane ring can be achieved through various cyclization reactions. While numerous methods exist for the synthesis of cyclopentane and its derivatives, intramolecular reactions are particularly powerful. For instance, an intramolecular aldol (B89426) condensation of a 1,5-dicarbonyl compound can effectively form a five-membered ring. Another robust method is the Dieckmann condensation of a substituted adipic acid ester, which yields a β-keto ester that can be further manipulated to produce a functionalized cyclopentanone.

These ring-forming strategies provide a foundational cyclopentane structure that can then be tailored to introduce the necessary functional groups for the synthesis of this compound.

Functionalization Strategies for the Cyclopentane Ring

With a cyclopentanone precursor in hand, the next strategic challenge is the introduction of a hydroxymethyl group at the C1 position to form 1-(hydroxymethyl)cyclopentan-1-ol (B3056809). A direct and efficient method for this transformation is a nucleophilic addition to the carbonyl group.

A crossed aldol reaction between cyclopentanone and formaldehyde (B43269) presents a viable route. In this reaction, cyclopentanone is first deprotonated to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. To prevent self-condensation of cyclopentanone and ensure the desired reaction, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often employed. The reaction with formaldehyde, which can be generated from paraformaldehyde, introduces the hydroxymethyl group. A subsequent reduction of the ketone would be necessary to yield the diol.

Alternatively, a more direct approach involves the reaction of cyclopentanone with a hydroxymethyl anion equivalent. One such method is the use of a Grignard reagent derived from a protected halomethanol or a similar nucleophilic hydroxymethylating agent. This approach directly installs the hydroxymethyl group and forms the tertiary alcohol in a single step. An analogous procedure has been documented for the synthesis of 1-(hydroxymethyl)cyclohexanol (B3048127) from cyclohexanone, providing a strong precedent for this methodology.

Strategic Formation of the (p-Tolyloxy)methyl Ether Linkage

The final key transformation in the synthesis of this compound is the formation of the ether bond between the 1-(hydroxymethyl)cyclopentan-1-ol intermediate and a p-tolyl group.

Williamson Ether Synthesis in the Context of this compound

The Williamson ether synthesis is a classic and versatile method for forming ethers. researchgate.netchegg.com It proceeds via an SN2 reaction between an alkoxide and an organohalide or other substrate with a good leaving group. researchgate.netchegg.com In the context of synthesizing the target molecule, there are two possible approaches:

Reaction of the alkoxide of 1-(hydroxymethyl)cyclopentan-1-ol with a p-tolyl halide.

Reaction of the p-cresolate (the conjugate base of p-cresol) with a derivative of 1-(hydroxymethyl)cyclopentan-1-ol where the primary hydroxyl group has been converted into a good leaving group (e.g., a tosylate or halide).

Due to the steric hindrance around the tertiary alcohol and the potential for competing elimination reactions with tertiary halides, the second approach is generally preferred. researchgate.net This involves the reaction of the less sterically hindered primary hydroxyl group's derivative with the phenoxide.

The reaction mechanism is a bimolecular nucleophilic substitution (SN2), where the nucleophilic alkoxide attacks the electrophilic carbon bearing the leaving group in a single, concerted step. chegg.com

A critical step in the Williamson ether synthesis is the deprotonation of the alcohol to form the corresponding alkoxide. oup.com The choice of base is crucial and depends on the acidity of the alcohol. For a tertiary alcohol like 1-(hydroxymethyl)cyclopentan-1-ol, a strong base is required to generate the alkoxide in a sufficient concentration.

Commonly used strong bases for this purpose include sodium hydride (NaH) or potassium hydride (KH). researchgate.net These reagents react irreversibly with the alcohol to form the sodium or potassium alkoxide, respectively, with the evolution of hydrogen gas. researchgate.net The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), to avoid protonation of the highly reactive alkoxide. chegg.com

The general procedure involves adding the alcohol to a suspension of the metal hydride in the chosen solvent at a reduced temperature (e.g., 0 °C), followed by stirring to allow for complete deprotonation before the addition of the electrophile. nih.gov

ReagentBase Strength (pKa of Conjugate Acid)Common SolventsKey Features
Sodium Hydride (NaH)~36 (H₂)THF, DMFStrong, non-nucleophilic base; reaction is irreversible.
Potassium Hydride (KH)~36 (H₂)THF, DMFMore reactive than NaH; often used for more hindered alcohols.
Sodium Metal (Na)>50Alcohol (as solvent)Used for generating alkoxides from simple, unhindered alcohols.
Electrophilic Alkylation with p-Tolylmethane Halide or Tosylate Analogues

A primary and highly versatile method for ether synthesis is the Williamson ether synthesis, which proceeds via an S(_N)2 mechanism. miracosta.edumasterorganicchemistry.com This reaction involves the nucleophilic attack of an alkoxide or a phenoxide on a primary alkyl halide or sulfonate ester. masterorganicchemistry.com

In the context of synthesizing this compound, the most logical approach involves the reaction of the p-cresolate anion (the nucleophile) with an electrophilic derivative of (1-hydroxycyclopentyl)methanol. The substrate for this reaction would be 1-(halomethyl)cyclopentan-1-ol or, more effectively, 1-((tosyloxy)methyl)cyclopentan-1-ol. The tosylate is an excellent leaving group, making the reaction more efficient. miracosta.edu

The synthesis would proceed in two main steps:

Deprotonation of p-cresol: p-Cresol is treated with a suitable base to form the more nucleophilic p-cresolate anion. Due to the enhanced acidity of phenols (pKa ≈ 10) compared to typical alcohols, a moderately strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is sufficient. youtube.com Stronger bases such as sodium hydride (NaH) can also be used to ensure complete deprotonation.

Nucleophilic Substitution: The generated p-cresolate then attacks the primary carbon of the alkylating agent, displacing the halide or tosylate leaving group to form the desired ether.

Reaction Scheme: Step 1: Formation of Sodium p-cresolate p-CH(_3)C(_6)H(_4)OH + NaOH → p-CH(_3)C(_6)H(_4)ONa + H(_2)O

Step 2: S(_N)2 Reaction p-CH(_3)C(_6)H(_4)ONa + X-CH(_2)-C(_5)H(_8)OH → this compound + NaX (where X = Cl, Br, I, or OTs)

This method is highly effective for primary alkylating agents, as is the case here, minimizing the competing elimination reaction. masterorganicchemistry.com

Reactant 1Reactant 2BaseSolventTypical ConditionsProduct
p-Cresol1-(Chloromethyl)cyclopentan-1-olNaOHEthanol/WaterRefluxThis compound
p-Cresol1-((Tosyloxymethyl)cyclopentan-1-olNaHTHF, DMF0 °C to RTThis compound

Transition Metal-Catalyzed Coupling for Alkyl Aryl Ether Formation

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of C-O bonds, particularly for aryl ethers, often under milder conditions than classical methods.

The Ullmann condensation is a classic copper-catalyzed reaction used to form diaryl ethers from an aryl halide and a phenol. organic-chemistry.org Modern variations of this reaction, often referred to as Ullmann-type couplings, are more versatile and can be used to couple aryl halides with aliphatic alcohols. These reactions typically employ a copper(I) salt (e.g., CuI) as a catalyst, a base (e.g., K(_2)CO(_3), Cs(_2)CO(_3)), and often a ligand to facilitate the catalytic cycle. nih.govnih.gov

For the synthesis of this compound, this would involve coupling an aryl halide (e.g., 4-bromotoluene (B49008) or 4-iodotoluene) with (1-hydroxycyclopentyl)methanol.

Reaction Scheme: p-CH(_3)C(_6)H(_4)-X + HO-CH(_2)-C(_5)H(_8)OH --(Cu(I) catalyst, Base, Ligand)--> this compound (where X = Br, I)

Ligands such as 1,10-phenanthroline (B135089) or amino acids like L-proline and N,N-dimethylglycine have been shown to significantly improve the efficiency and lower the required reaction temperatures of these couplings. organic-chemistry.org

Palladium-catalyzed Buchwald-Hartwig amination chemistry has been extended to C-O bond formation, providing an alternative to copper-catalyzed systems. These reactions typically use a palladium catalyst (e.g., Pd(OAc)(_2)) with a specialized phosphine (B1218219) ligand. This methodology is particularly effective for coupling aryl halides or triflates with primary alcohols.

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventTypical Temperature
4-Iodotoluene(1-Hydroxycyclopentyl)methanolCuI / L-ProlineK(_2)CO(_3)DMSO90-120 °C
4-Bromotoluene(1-Hydroxycyclopentyl)methanolCuI / N,N-DimethylglycineCs(_2)CO(_3)Dioxane90 °C
4-Bromotoluene(1-Hydroxycyclopentyl)methanolPd(OAc)(_2) / Buchwald LigandNaOtBuToluene80-110 °C

Silver salts, particularly silver trifluoromethanesulfonate (B1224126) (AgOTf, silver triflate), can catalyze etherification reactions. researchgate.net Silver(I) has a high affinity for halogens, facilitating the removal of a halide leaving group and promoting nucleophilic substitution. Furthermore, silver catalysts can activate alkynes towards nucleophilic attack, a property useful in more complex synthetic sequences. beilstein-journals.org

In a more direct application analogous to the target synthesis, a silver(I) salt could be used to promote the coupling of an alcohol with an alkyl halide. For instance, silver(I) oxide (Ag(_2)O) is a known reagent used in Williamson-type syntheses, where it acts as a mild base and halide scavenger.

A plausible silver-mediated strategy for this compound would involve the reaction of p-cresol with 1-(halomethyl)cyclopentan-1-ol in the presence of a silver salt. The silver ion would coordinate to the halide, making it a better leaving group and facilitating the attack by the phenoxide.

Reaction Scheme: p-CH(_3)C(_6)H(_4)OH + X-CH(_2)-C(_5)H(_8)OH --(Ag(I) Salt)--> this compound + AgX + H (where X = Br, I and the Ag(I) salt could be Ag(_2)O or AgOTf with a non-nucleophilic base)

AlcoholAlkyl HalideSilver ReagentBaseSolventKey Feature
p-Cresol1-(Iodomethyl)cyclopentan-1-olAg(_2)O- (Ag(_2)O acts as base)DichloromethaneMild, neutral conditions
p-Cresol1-(Bromomethyl)cyclopentan-1-olAgOTf (catalytic)Hindered base (e.g., 2,6-lutidine)TolueneActivation of the leaving group

Alternative Etherification Pathways Applicable to this compound

Beyond direct substitution and cross-coupling, other etherification methods can be conceptually applied, often starting from different precursors like alkenes.

Alkoxymercuration-demercuration is a two-step process that achieves the Markovnikov addition of an alcohol across a carbon-carbon double bond, yielding an ether. youtube.com This method is particularly useful because it proceeds without carbocation rearrangement, a common side reaction in acid-catalyzed hydration or alkoxylation. researchgate.net

To apply this to the synthesis of this compound, one would need a suitable alkene precursor, which is not immediately obvious for this specific target structure. A hypothetical route would require an alkene that, upon Markovnikov addition of p-cresol, would generate the target structure. For instance, if one were to start with a vinyl-substituted cyclopentanol, the regioselectivity would likely not favor the desired product.

A more plausible, albeit indirect, application would be to use an alkene precursor to synthesize an intermediate alcohol, which is then used in a subsequent etherification step. The direct synthesis of the target ether via this method from a simple precursor is not straightforward. The general reaction is as follows:

Alkoxymercuration: An alkene reacts with mercuric trifluoroacetate (B77799) (Hg(O(_2)CCF(_3)) in the presence of an alcohol (in this case, p-cresol). The alcohol acts as the nucleophile, attacking the intermediate mercurinium ion at the more substituted carbon.

Demercuration: The resulting organomercury intermediate is reduced with sodium borohydride (B1222165) (NaBH(_4)), replacing the mercury group with a hydrogen atom.

AlkeneAlcoholReagent 1Reagent 2Regioselectivity
R(_2)C=CH(_2)p-CresolHg(O(_2)CCF(_3)NaBH(_4), NaOHMarkovnikov

This pathway is not ideal for the direct synthesis of this compound due to the lack of a simple alkene precursor that would yield the correct connectivity and oxidation state.

Gas-phase etherification over solid acid catalysts, such as zeolites, is a method primarily used in industrial settings for the synthesis of simple ethers like methyl tert-butyl ether (MTBE) or, more recently, cyclopentyl methyl ether (CPME). nih.gov The reaction involves passing vaporized alcohol reactants over a heated catalyst bed. google.com

The alkylation of phenols with methanol (B129727) in the gas phase over catalysts like HZSM-5 has been studied. researchgate.net These reactions can result in both O-alkylation (forming anisoles) and C-alkylation (forming cresols), with the product distribution depending on the catalyst's acidity and pore structure, as well as reaction conditions like temperature and pressure. nih.gov

Applying this to the synthesis of this compound would conceptually involve the reaction of p-cresol with (1-hydroxycyclopentyl)methanol in the gas phase over a solid acid catalyst.

Hypothetical Reaction: p-CH(_3)C(_6)H(_4)OH (g) + HO-CH(_2)-C(_5)H(_8)OH (g) --(Zeolite Catalyst, Δ)--> this compound (g) + H(_2)O (g)

However, several challenges make this approach impractical for a complex, difunctional molecule like this compound:

Thermal Stability: The starting material, (1-hydroxycyclopentyl)methanol, and the final product, which both contain tertiary alcohol groups, may be prone to dehydration and rearrangement at the high temperatures required for gas-phase reactions.

Selectivity: A multitude of side reactions would be expected, including self-etherification of each alcohol, dehydration to form alkenes, and C-alkylation of the p-cresol aromatic ring.

Catalyst Deactivation: Complex organic molecules can lead to coking and rapid deactivation of the catalyst.

While representing a potential industrial route for simple ethers, gas-phase etherification is generally not suitable for the selective synthesis of complex, functionalized molecules like the target compound.

Catalyst TypeTypical TemperatureKey ChallengePotential Side Products
Zeolite (e.g., H-ZSM-5)250-400 °CSubstrate decompositionAlkenes, Di-ethers, C-alkylated phenols
Silica-Alumina200-350 °CLow selectivityMixture of isomers and dehydration products

Stereochemical Control and Asymmetric Synthesis in the Context of this compound Precursors

The asymmetric synthesis of the cyclopentane ring, particularly with a quaternary stereocenter as in this compound, presents a significant synthetic challenge. The key to accessing enantiomerically pure forms of the target compound lies in the stereocontrolled synthesis of its precursors, primarily chiral derivatives of 1-(hydroxymethyl)cyclopentan-1-ol. Two principal strategies are employed to achieve this: the use of chiral auxiliaries and enantioselective catalysis.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.orgwikiwand.com The auxiliary, being chiral itself, creates a diastereomeric intermediate that influences the direction of bond formation in subsequent reactions. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of a chiral precursor to this compound, a plausible strategy involves the asymmetric modification of a cyclopentanone derivative. A chiral auxiliary can be attached to a precursor molecule, for example, to a side chain that will eventually become the (p-tolyloxy)methyl group, or to the cyclopentanone ring itself.

One potential approach involves the use of a chiral auxiliary to control the addition of a hydroxymethyl group (or a synthetic equivalent) to cyclopentanone. For instance, a chiral amine could be used to form a chiral enamine or imine from cyclopentanone. The subsequent nucleophilic addition of a formaldehyde equivalent would proceed diastereoselectively, guided by the steric and electronic properties of the chiral auxiliary.

Another well-established method is the use of Evans' chiral oxazolidinone auxiliaries. wikiwand.com A synthetic precursor, such as a cyclopentyl carboxylic acid derivative, could be coupled with an Evans auxiliary. Subsequent alpha-alkylation to introduce the hydroxymethyl or a protected equivalent would proceed with high diastereoselectivity.

To illustrate a hypothetical application, consider the use of a D-glucose-derived chiral auxiliary, which has been described for the enantioselective synthesis of cross-conjugated cyclopentenones. nih.gov A similar strategy could be adapted for the synthesis of a chiral cyclopentanol precursor.

Table 1: Examples of Chiral Auxiliaries and Their Potential Application

Chiral AuxiliaryType of Reaction ControlledPotential Application in Precursor Synthesis
Evans' OxazolidinonesAlkylation, Aldol ReactionsDiastereoselective alkylation of a cyclopentyl derivative to introduce the C1 substituent.
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)Alkylation of KetonesAsymmetric alpha-alkylation of cyclopentanone.
D-Glucose DerivativesCyclopentenone SynthesisEnantioselective construction of the cyclopentane ring. nih.gov
MentholDiastereomeric ResolutionFormation of separable diastereomeric esters of a cyclopentyl precursor. acs.org

The choice of chiral auxiliary and the specific reaction conditions are critical for achieving high levels of stereocontrol. The auxiliary must be easily attached and removed without racemization of the newly formed stereocenter.

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. thieme-connect.com For the synthesis of chiral cyclopentane derivatives, various catalytic methods have been developed, including transition-metal catalysis and organocatalysis.

A key precursor for this compound is a chiral 1-substituted cyclopentanol. The asymmetric construction of this tertiary alcohol can be approached through the enantioselective addition of a carbon nucleophile to cyclopentanone or the desymmetrization of a prochiral cyclopentane derivative.

One powerful strategy is the catalytic asymmetric aldol reaction. An achiral tricarbonyl compound could be designed to undergo an intramolecular aldol reaction catalyzed by a chiral N-heterocyclic carbene (NHC), leading to an optically active cyclopentene (B43876) that could be further elaborated. nih.gov

Another approach involves the enantioselective double Michael addition. An α,β-unsaturated aldehyde can react with a β-keto ester in a cascade reaction catalyzed by a chiral organocatalyst, such as a prolinol derivative, to form a polysubstituted cyclopentanone with high enantioselectivity. nih.gov This method allows for the creation of multiple stereocenters in a single step.

Transition metal catalysis also provides a versatile toolkit for cyclopentane synthesis. For instance, a palladium-catalyzed asymmetric [3+2] cycloaddition reaction could be employed to construct the chiral cyclopentyl ring system.

Table 2: Enantioselective Catalytic Methods for Cyclopentane Synthesis

Catalytic SystemReaction TypePotential Application in Precursor Synthesis
Chiral N-Heterocyclic Carbene (NHC)Intramolecular Aldol ReactionDesymmetrization of a prochiral tricarbonyl to form a chiral cyclopentene. nih.gov
Chiral Prolinol DerivativesDouble Michael AdditionEnantioselective synthesis of highly substituted cyclopentanones. nih.gov
Palladium/Chiral Ligand[3+2] CycloadditionConstruction of the chiral cyclopentane ring from acyclic precursors.
Rhodium/Chiral LigandCarbonyl-Ene ReactionAsymmetric synthesis of α-hydroxy ketones as precursors to the target cyclopentanol. usc.es

The development of new catalytic systems with high efficiency and selectivity is an active area of research. The application of these methods to the synthesis of precursors for this compound would require careful selection of the starting materials and optimization of the reaction conditions to achieve the desired stereochemical outcome.

Reaction Pathways Involving the Cyclopentan-1-ol Hydroxyl Functionality

The tertiary alcohol at the C1 position of the cyclopentane ring is a primary site for chemical modification. Its reactivity is governed by the steric hindrance of the cyclopentyl group and the electronic properties of the hydroxyl moiety.

Nucleophilic Reactivity of the Hydroxyl Group

The hydroxyl group (-OH) is inherently a poor leaving group, which limits its direct participation in nucleophilic substitution reactions. libretexts.org To enhance its reactivity, the hydroxyl group must first be converted into a better leaving group. A common strategy is protonation under strongly acidic conditions, which forms an alkyloxonium ion. libretexts.orgmasterorganicchemistry.com This intermediate can then dissociate to form a tertiary carbocation, which is subsequently attacked by a nucleophile in an SN1-type mechanism. libretexts.org The stability of the tertiary carbocation at C1 of a cyclopentane ring influences the feasibility of this pathway. acs.org

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups, and their formation does not break the C-O bond of the alcohol, thus proceeding with retention of configuration at the C1 carbon. libretexts.org The resulting tosylate or mesylate is highly susceptible to nucleophilic attack. Given the steric hindrance of the tertiary center, SN1 or E1 reactions are generally favored over SN2 pathways. libretexts.orgpressbooks.pub

Table 1: Conditions for Activating the C1-Hydroxyl Group for Nucleophilic Substitution

Activation MethodReagentsIntermediate FormedTypical Subsequent ReactionGoverning Mechanism
ProtonationStrong acids (e.g., HBr, HI)Alkyloxonium ionSubstitution with halideSN1
TosylationTosyl chloride (TsCl), pyridineTosylate esterSubstitution with various nucleophilesSN1 / E1
MesylationMesyl chloride (MsCl), triethylamineMesylate esterSubstitution with various nucleophilesSN1 / E1
HalogenationThionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)Chlorosulfite or Dibromophosphite intermediateConversion to alkyl halideSNi or SN2 (less likely for tertiary)

Regioselective Derivatization at C1 of the Cyclopentanol Ring

Regioselective derivatization of this compound focuses exclusively on the C1 hydroxyl group, as it is the most reactive site for the intended transformations. The choice of reagents allows for precise control over the modification of this position. The synthesis of ethers or esters via the C1 hydroxyl is a common derivatization strategy. For instance, Williamson ether synthesis, while typically challenging with tertiary alcohols due to competing elimination reactions, can be achieved under specific conditions.

The formation of silyl (B83357) ethers by reacting the alcohol with an activated trialkylsilane is another effective method for derivatization, often used as a protecting group strategy. nih.gov The oxophilic nature of silicon promotes the formation of a stable silyl ether bond. nih.gov The regioselectivity of these reactions is inherently high due to the presence of only one hydroxyl group in the molecule.

Elucidation of Ether Cleavage Mechanisms in the (p-Tolyloxy)methyl Moiety

The (p-Tolyloxy)methyl moiety contains a robust aryl alkyl ether linkage. Cleavage of this C-O bond requires specific and often harsh conditions, proceeding through distinct mechanistic pathways depending on the reagents employed.

Reductive Scission of the C-O-Ar Bond (e.g., Electrocatalytic Hydrogenation)

Reductive cleavage of the aryl C-O bond is a valuable transformation for deoxygenation. nih.govornl.gov Electrocatalytic hydrogenation (ECH) over skeletal nickel (Raney nickel) cathodes has emerged as an effective method for cleaving aryl ether bonds under relatively mild conditions (e.g., 60 °C in aqueous media). acs.orgproquest.com This technique is relevant to the cleavage of the C(sp²)–O bond in the p-tolyloxy group. Mechanistic studies on related compounds suggest that the reaction can proceed via different pathways depending on the substrate's structure. acs.orgacs.org For some aryl ethers, the process involves activation at a benzylic site followed by the elimination of the phenoxide leaving group. acs.org Other methods for reductive cleavage include the use of strong reducing agents like LiAlH₄ combined with KOtBu, which can effectively produce arenes from aryl ethers without the need for a catalyst. nih.govresearchgate.net

Table 2: Comparison of Reductive Cleavage Methods for the C-O-Ar Bond in Aryl Alkyl Ethers

MethodReagents/CatalystTypical ConditionsProducts from this compoundMechanistic Notes
Electrocatalytic Hydrogenation (ECH)Skeletal Nickel CathodeAqueous solution, 60 °C, ambient pressurep-Cresol and 1-(hydroxymethyl)cyclopentan-1-ol or further reduced productsInvolves catalytic C-O bond hydrogenolysis. acs.orgresearchgate.net
Chemical ReductionLiAlH₄ / KOtBuToluene, 180 °CToluene and 1-(hydroxymethyl)cyclopentan-1-olAchieves reductive cleavage of inert C-O bonds. nih.govornl.gov
Photocatalytic ReductionCarbazole-based organic photocatalyst, Cs₂CO₃Visible lightp-Cresol and 1-(hydroxymethyl)cyclopentan-1-olProceeds via single-electron transfer (SET) from the excited photocatalyst. nih.gov

Acid-Catalyzed and Other Cleavage Methodologies

Acid-catalyzed cleavage is a classic method for breaking ether linkages. wikipedia.orgmasterorganicchemistry.com The reaction is typically performed with strong hydrohalic acids like HBr and HI; HCl is generally not reactive enough. pressbooks.pub The mechanism begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group. chemistrysteps.commasterorganicchemistry.com For aryl alkyl ethers, the cleavage invariably occurs at the alkyl C-O bond. libretexts.orglibretexts.org This regioselectivity arises because nucleophilic attack (SN1 or SN2) on an sp²-hybridized aromatic carbon is energetically unfavorable. masterorganicchemistry.comlibretexts.org

In the case of this compound, the nucleophile (Br⁻ or I⁻) will attack the less hindered primary carbon of the methyl group, leading to the formation of p-cresol and 1-(halomethyl)cyclopentan-1-ol. The reaction proceeds via an SN2 mechanism. pressbooks.pub

Table 3: Products of Acid-Catalyzed Cleavage of this compound

ReagentProposed MechanismProductsKey Principle
Hydrobromic Acid (HBr)SN2p-Cresol and 1-(bromomethyl)cyclopentan-1-olNucleophilic attack occurs at the less sterically hindered alkyl carbon. pressbooks.pub
Hydroiodic Acid (HI)SN2p-Cresol and 1-(iodomethyl)cyclopentan-1-olHI is more reactive than HBr for ether cleavage. libretexts.org

Transformations of the Cyclopentane Ring System

The cyclopentane ring itself is relatively stable, but the presence of functional groups allows for various transformations. The ring exists in non-planar conformations, primarily the "envelope" and "twist" forms, to alleviate torsional strain. masterorganicchemistry.com The reactivity of the ring system in this compound is primarily dictated by the tertiary alcohol.

Under acidic conditions, dehydration of the tertiary alcohol can occur, leading to the formation of an alkene. This E1 elimination reaction would proceed through the formation of a tertiary carbocation at C1, followed by the loss of a proton from an adjacent carbon (C2 or C5), resulting in a double bond within or exocyclic to the ring.

Ring-opening reactions of the cyclopentane ring are also conceivable under specific catalytic conditions, particularly if strain can be introduced or leveraged. nih.gov For instance, transformations involving transition metals can facilitate ring-opening or rearrangements. While less strained than cyclopropane (B1198618) or cyclobutane, the cyclopentane ring can still undergo transformations that lead to more stable acyclic or larger ring systems, although this typically requires specialized reagents or reaction conditions. masterorganicchemistry.comnih.gov

Table 4: Plausible Transformations of the Cyclopentane Ring System

Transformation TypeConditionsPotential Product(s)Mechanistic Consideration
Dehydration (Elimination)Strong acid (e.g., H₂SO₄), heat1-((p-Tolyloxy)methyl)cyclopent-1-ene and/or (p-Tolyloxymethylene)cyclopentaneE1 mechanism via a tertiary carbocation intermediate. libretexts.org
Oxidative Ring CleavageStrong oxidizing agents (e.g., KMnO₄, O₃)Dicarboxylic acid or dialdehyde (B1249045) derivativesRequires initial formation of a double bond via dehydration.
Skeletal RearrangementLewis acids or transition metal catalystsExpanded (cyclohexane) or contracted (cyclobutane) ring systemsProceeds through carbocation intermediates, driven by relief of ring strain or steric interactions. oregonstate.edu

Ring Manipulation Reactions (e.g., Expansion, Contraction)

No research data has been found regarding ring expansion or contraction reactions specifically involving this compound.

Oxidative and Reductive Transformations of the Cyclopentane Core

There is no available literature on the oxidative or reductive transformations of the cyclopentane core of this compound.

Electrophilic and Nucleophilic Aromatic Substitution on the p-Tolyl Moiety

Specific studies on the electrophilic and nucleophilic aromatic substitution reactions on the p-tolyl group of this compound have not been reported in the scientific literature.

Advanced Spectroscopic Characterization for Structural and Conformational Analysis of 1 P Tolyloxy Methyl Cyclopentan 1 Ol

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Structure

Further empirical research is required to characterize 1-((p-Tolyloxy)methyl)cyclopentan-1-ol and publish its spectroscopic data. Without such studies, a detailed and factual article on its spectroscopic properties cannot be produced.

Chromatographic Techniques for Separation and Purity Assessment

The separation and purity assessment of synthesized compounds are critical steps in chemical analysis, ensuring the identity and quality of the target molecule. For a compound such as this compound, which possesses both ether and tertiary alcohol functionalities, a combination of chromatographic techniques coupled with mass spectrometry provides a powerful tool for its characterization. The choice between gas or liquid chromatography is typically dictated by the compound's volatility and thermal stability.

Gas chromatography-mass spectrometry (GC-MS) is a premier analytical method for separating and identifying substances that can be vaporized without decomposition. For this compound, GC-MS analysis offers insights into its purity and structural characteristics through its distinct fragmentation pattern upon electron ionization.

The mass spectrum of an alcohol, particularly a tertiary alcohol, often displays a weak or entirely absent molecular ion peak due to its instability. whitman.educhemistrynotmystery.com The fragmentation of this compound is guided by its functional groups. Key fragmentation pathways include the loss of a water molecule ([M-18]) from the tertiary alcohol, a common feature for such compounds. whitman.edu Another expected fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage), which can lead to the formation of stable carbocations. youtube.com For cyclic alcohols, a characteristic fragmentation can result in a peak at m/z 57, arising from a complex ring cleavage. whitman.edu The presence of the tolyloxy group introduces other probable fissions, such as cleavage beta to the aromatic ring, which is a typical fragmentation pattern for aromatic ethers. whitman.edu

A hypothetical GC-MS analysis would involve injecting a dilute solution of the compound onto a capillary column (e.g., a nonpolar DB-5ms column) housed in a temperature-programmed oven. The compound would elute at a specific retention time, after which it would enter the mass spectrometer to be fragmented and detected.

Detailed Research Findings:

Analysis by GC-MS would likely reveal a primary peak corresponding to the compound, with its purity calculated based on the relative area of this peak. The mass spectrum would provide structural confirmation. The molecular ion, if observed, would be at m/z 220. However, due to the tertiary alcohol group, it is expected to be of very low abundance or absent. whitman.edu More prominent peaks would correspond to characteristic fragments.

The fragmentation pattern would likely include:

A peak at m/z 202, corresponding to the loss of water ([M-H₂O]⁺).

A base peak potentially at m/z 107, corresponding to the stable p-cresol (B1678582) radical cation ([CH₃C₆H₄OH]⁺) formed via cleavage of the ether bond.

A significant ion at m/z 91, characteristic of a tolyl group ([C₇H₇]⁺).

Ions related to the cyclopentanol (B49286) ring, such as a peak at m/z 85 resulting from the loss of the (p-tolyloxy)methyl group, and a peak at m/z 57, a common fragment for cyclic alcohols. whitman.edu

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonRelative Abundance (%)Interpretation
220[C₁₃H₁₈O₂]⁺< 1Molecular Ion (M⁺) - Expected to be weak or absent
202[C₁₃H₁₆O]⁺15Loss of water [M-H₂O]⁺
121[C₇H₇OCH₂]⁺45Cleavage alpha to cyclopentanol ring
108[C₇H₈O]⁺70p-Cresol ion
107[C₇H₇O]⁺100p-Tolyloxy cation (Base Peak)
91[C₇H₇]⁺60Tropylium ion from tolyl group
85[C₅H₉O]⁺30Cyclopentanol-derived cation
57[C₄H₉]⁺25Fragment from cyclopentyl ring cleavage

For compounds that are non-volatile or thermally labile, liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice. usda.gov Given its molecular weight and polar functional groups, this compound is well-suited for LC-MS analysis. This technique combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that is ideal for polar molecules, as it typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. metwarebio.comyoutube.com This makes it highly effective for determining the molecular weight of the analyte.

Detailed Research Findings:

In a typical LC-MS analysis, the compound would be separated on a reverse-phase column (e.g., C18) using a mobile phase gradient, such as water and acetonitrile (B52724) with a small amount of acid (like formic acid) to facilitate protonation. waters.com The eluent from the LC column is then introduced into the ESI source of the mass spectrometer.

The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 221. It is also common to observe adducts with alkali metals, such as the sodium adduct [M+Na]⁺ at m/z 243 or the potassium adduct [M+K]⁺ at m/z 259, especially if glass vials or trace amounts of these salts are present in the solvents. chromatographyonline.com The high specificity of LC-MS allows for the accurate determination of the compound's molecular weight and can be used to quantify its purity even in complex mixtures. By using tandem mass spectrometry (MS/MS), further structural information can be obtained by inducing fragmentation of the parent ion.

Table 2: Predicted LC-MS (ESI+) Data for this compound

m/z (Mass-to-Charge Ratio)Ion SpeciesIonization ModeInterpretation
221.1542[M+H]⁺Positive ESIProtonated Molecule
243.1361[M+Na]⁺Positive ESISodium Adduct
259.1100[M+K]⁺Positive ESIPotassium Adduct
441.3003[2M+H]⁺Positive ESIProtonated Dimer

Computational Chemistry and Theoretical Studies of 1 P Tolyloxy Methyl Cyclopentan 1 Ol

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These computational techniques can predict molecular structure, stability, and reactivity based on the principles of quantum mechanics.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 1-((p-Tolyloxy)methyl)cyclopentan-1-ol, DFT calculations would be employed to determine its most stable three-dimensional shape, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found.

Once the geometry is optimized, a wealth of electronic properties can be calculated. These include the total energy, dipole moment, and the energies of various molecular orbitals. Such calculations are crucial for understanding the molecule's stability and how it might interact with other molecules. While DFT is a standard method for this type of analysis, specific results for this compound are not present in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

An FMO analysis for this compound would involve calculating the energies of its HOMO and LUMO. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO would also reveal the most probable sites for nucleophilic and electrophilic attack, respectively.

Interactive Data Table: Illustrative FMO Data

This table is for illustrative purposes only, as specific data for this compound is unavailable.

ParameterValue (eV)Significance
EHOMOData Not AvailableIndicates electron-donating ability
ELUMOData Not AvailableIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)Data Not AvailableCorrelates with chemical stability and reactivity

Charge Distribution and Electrostatic Potential Maps

The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. A Molecular Electrostatic Potential (MEP) map is a visual tool used to represent this charge distribution. On an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack.

For this compound, an MEP map would highlight the electronegative oxygen atoms of the hydroxyl and ether groups as regions of negative potential. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactive behavior.

Reaction Mechanism Simulation and Transition State Modeling

Computational chemistry allows for the detailed exploration of how chemical reactions occur, providing insights that are often difficult to obtain through experimentation alone.

Computational Analysis of Ether Cleavage and Rearrangement Mechanisms

The ether linkage in this compound is a key functional group that could be susceptible to cleavage under certain conditions. Computational modeling, again using methods like DFT, can simulate the mechanism of this cleavage. Researchers can identify the transition state structures and calculate the activation energy required for the bond to break. Similarly, the potential for molecular rearrangements can be investigated by mapping out the potential energy surface to find pathways leading to more stable isomeric structures. These theoretical explorations are critical for understanding the compound's stability and potential degradation pathways.

Interactive Data Table: Illustrative Reaction Energy Data

This table is for illustrative purposes only, as specific data for this compound is unavailable.

Reaction CoordinateRelative Energy (kcal/mol)Description
ReactantsData Not AvailableStarting materials
Transition State (TS1)Data Not AvailableEnergy barrier for a specific reaction step
IntermediateData Not AvailableA meta-stable species formed during the reaction
ProductData Not AvailableFinal compound

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the three-dimensional shapes and dynamic behaviors of molecules. For a flexible molecule like this compound, which contains multiple rotatable bonds and a non-planar ring, these methods provide crucial insights into its structural preferences and stability.

A Potential Energy Surface (PES) scan is a computational method used to identify stable conformers (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them. q-chem.comq-chem.com This is typically achieved by systematically rotating one or more dihedral angles while optimizing the rest of the molecular geometry at each step. uni-muenchen.de

τ1 (C-O-C-C): Rotation around the ether linkage, which governs the orientation of the p-tolyl group relative to the cyclopentan-1-ol moiety.

τ2 (O-C-C-O): Rotation around the bond connecting the methyl side chain to the cyclopentanol (B49286) ring, which positions the entire (p-tolyloxy)methyl group.

A relaxed PES scan varying these angles would reveal the low-energy conformations. The results of such a hypothetical scan could be summarized in a data table, showing the relative energies of the identified stable conformers.

Table 1: Hypothetical Relative Energies of Conformational Isomers of this compound

ConformerDihedral Angle τ1 (°)Dihedral Angle τ2 (°)Relative Energy (kcal/mol)
A (Global Minimum) 180 (anti-periplanar)60 (gauche)0.00
B 60 (gauche)180 (anti-periplanar)1.25
C -60 (gauche)60 (gauche)1.80
D 180 (anti-periplanar)-60 (gauche)2.50

This interactive table presents hypothetical data illustrating the potential energy differences between possible conformational isomers.

Molecular dynamics (MD) simulations provide a detailed view of a molecule's motion over time, offering insights into its flexibility and conformational dynamics in a simulated environment (e.g., in a solvent like water or DMSO). pnas.org An MD simulation would be initiated from a low-energy conformer, and the trajectory of all atoms would be calculated over a period of nanoseconds.

To assess the flexibility of different parts of the molecule, the Root Mean Square Fluctuation (RMSF) of each atom's position is calculated. researchgate.netgithub.iomdanalysis.org The RMSF measures the average deviation of an atom from its mean position over the course of the simulation. nih.gov Regions with high RMSF values are more flexible, while those with low values are more rigid. researchgate.net

For this compound, one would expect the terminal methyl group of the p-tolyl ring and the atoms in the cyclopentanol ring to exhibit different degrees of flexibility.

Table 2: Hypothetical Root Mean Square Fluctuation (RMSF) for Selected Atomic Regions

Molecular RegionAtom Indices (Hypothetical)Average RMSF (Å)Flexibility
Cyclopentanol RingC1-C50.85Moderate
Hydroxyl GroupO, H1.10High
Ether LinkageC-O-C0.60Low
p-Tolyl RingC7-C120.75Low-Moderate
Terminal Methyl GroupC131.50Very High

This interactive table shows hypothetical RMSF values, indicating which parts of the molecule are predicted to be more or less flexible.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of spectroscopic data, such as NMR and IR spectra, which can aid in the structural elucidation of newly synthesized compounds or help interpret experimental data.

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structural chemistry. Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for this purpose. nih.govacs.orggaussian.com The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and whether the calculations are performed on a representative, low-energy conformer. rsc.orgrsc.org

For this compound, chemical shifts would be calculated for its lowest energy conformer. The predicted values are then often scaled using a linear regression analysis to improve agreement with experimental data.

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ, ppm)

Atom PositionPredicted ¹³C ShiftHypothetical Exp. ¹³C ShiftPredicted ¹H ShiftHypothetical Exp. ¹H Shift
C (ipso, tolyl)155.8156.2--
C (ortho, tolyl)115.2115.56.886.85
C (meta, tolyl)130.1130.47.157.12
C (para, tolyl)131.5131.9--
C (CH₃, tolyl)20.420.72.322.29
C (quaternary, ring)82.582.9--
C (CH₂, ether)75.175.53.953.92
C (ring)38.038.31.801.75
C (ring)24.124.51.651.60
OH--2.502.45

This interactive table compares hypothetical DFT-predicted NMR chemical shifts with plausible experimental values for the target molecule.

Theoretical infrared (IR) spectra can be simulated by calculating the vibrational frequencies of a molecule. nih.gov DFT calculations are commonly used to compute the harmonic frequencies, which correspond to the fundamental vibrational modes. acs.orgrsc.org Analysis of these modes allows for the assignment of specific peaks in an experimental IR spectrum to the stretching, bending, or wagging motions of particular functional groups. researchgate.netmdpi.com

Key vibrational modes for this compound would include the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, aromatic C-H stretches, and aliphatic C-H stretches.

Table 4: Hypothetical Calculated IR Frequencies and Vibrational Mode Assignments

Calculated Frequency (cm⁻¹)Hypothetical Exp. Frequency (cm⁻¹)IntensityVibrational Mode Assignment
34503400Strong, BroadO-H stretch (alcohol)
30553050MediumAromatic C-H stretch
29602955StrongAliphatic C-H stretch (asymmetric)
28752870StrongAliphatic C-H stretch (symmetric)
15101512StrongAromatic C=C ring stretch
12451248StrongAryl-O stretch (ether, asymmetric)
11751178MediumC-O stretch (tertiary alcohol)
10401045StrongAlkyl-O stretch (ether, symmetric)

This interactive table lists the predicted frequencies for key vibrational modes and compares them to plausible experimental values.

Development of Quantitative Structure-Reactivity Relationships (QSRR) for Analogues

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. ontosight.ainih.gov These models are built by calculating a set of numerical parameters, known as molecular descriptors, for each compound and then using statistical methods to find a relationship between these descriptors and the measured reactivity. researchgate.nettandfonline.com

For analogues of this compound, a QSRR model could be developed to predict a property like metabolic stability or binding affinity to a hypothetical enzyme. A set of analogues would be synthesized or modeled, and their properties measured. Molecular descriptors—such as LogP (hydrophobicity), molecular weight, polar surface area (PSA), and electronic properties (e.g., HOMO/LUMO energies)—would be calculated.

Table 5: Hypothetical Data for a QSRR Model of Analogues

Analogue (R-group on phenyl ring)LogPPolar Surface Area (Ų)Molecular Weight ( g/mol )Hypothetical Reactivity (IC₅₀, µM)
-H3.129.46206.2815.2
-CH₃ (p-tolyl)3.529.46220.3112.5
-Cl3.829.46240.739.8
-OCH₃3.038.69236.3118.1
-NO₂2.975.16251.2825.4

This interactive table provides a hypothetical dataset that could be used to develop a QSRR model, linking calculated molecular descriptors to a measured biological activity.

Future Research Trajectories and Broader Academic Impact of 1 P Tolyloxy Methyl Cyclopentan 1 Ol Research

Integration into Advanced Synthetic Methodologies

The molecular structure of 1-((p-Tolyloxy)methyl)cyclopentan-1-ol, featuring a tertiary alcohol on a cyclopentyl ring and a tolyloxy methyl ether group, makes it a potentially valuable building block in the synthesis of more complex molecules. Future research could focus on leveraging its distinct functional groups for the construction of novel molecular scaffolds. For instance, the tertiary alcohol could serve as a handle for introducing new functionalities or for anchoring the molecule to a solid support for combinatorial synthesis. The ether linkage could be a site for cleavage and further derivatization, allowing for the creation of a diverse library of related compounds.

The cyclopentane (B165970) ring itself is a common motif in many biologically active natural products. Therefore, this compound could be a key intermediate in the total synthesis of such compounds or their analogs. Advanced synthetic strategies, such as cascade reactions or multicomponent reactions, could be developed to efficiently incorporate this building block into larger, more complex structures.

Illustrative Table of Potential Synthetic Transformations:

Reaction Type Reagents and Conditions Potential Product Class
Ether Cleavage BBr₃, CH₂Cl₂ Phenolic cyclopentylmethanols
Dehydration H₂SO₄, heat Cyclopentenyl derivatives
Oxidation PCC, CH₂Cl₂ Cyclopentanone (B42830) derivatives

Note: This table presents hypothetical transformations for illustrative purposes.

Exploration of Novel Catalytic Applications and Ligand Design

The functional groups present in this compound offer opportunities for its development as a ligand in catalysis. The oxygen atoms of the alcohol and ether moieties could act as coordination sites for metal centers. By modifying the structure, for example, by introducing phosphorus or nitrogen atoms, it could be converted into a chiral ligand for asymmetric catalysis.

Future research in this area would involve the synthesis of a series of derivatives of this compound and evaluating their performance as ligands in various catalytic reactions, such as hydrogenations, cross-coupling reactions, or cycloadditions. The rigid cyclopentyl backbone could impart specific stereochemical control, leading to high enantioselectivities in asymmetric synthesis. The electronic properties of the tolyl group could also be tuned to modulate the catalytic activity of the metal complex.

Development of Innovative Reaction Conditions and Green Chemistry Approaches

In line with the growing emphasis on sustainable chemistry, future research on the synthesis and application of this compound should prioritize the development of environmentally benign methods. mt.commrforum.com This includes the use of green solvents, such as water, ionic liquids, or bio-based solvents, to replace traditional volatile organic compounds. mdpi.comnih.govnih.gov The principles of green chemistry, such as atom economy and energy efficiency, should guide the design of synthetic routes. mt.com

For instance, catalytic methods for the synthesis of this compound that minimize waste and operate under mild conditions would be a significant advancement. The use of alternative energy sources, such as microwave irradiation or mechanochemistry, could also be explored to reduce reaction times and energy consumption. The broader academic impact of such research would be the development of more sustainable practices in chemical synthesis. mt.commrforum.com

Hypothetical Green Chemistry Metrics for Synthesis:

Metric Traditional Route (Hypothetical) Green Route (Hypothetical)
Solvent Toluene Water or 2-MeTHF
Catalyst Stoichiometric acid Recyclable solid acid
Energy Input High temperature reflux Microwave irradiation

Note: This table provides a hypothetical comparison to illustrate potential green chemistry improvements.

Automated Synthesis and High-Throughput Screening in Discovery

The potential of this compound as a scaffold for the discovery of new bioactive molecules could be rapidly explored using automated synthesis and high-throughput screening (HTS). rsc.orgnih.govnih.gov Automated platforms can be employed to generate large libraries of derivatives by systematically varying the substituents on the cyclopentyl ring and the aromatic ring. nih.govrug.nl

These libraries could then be screened against a wide range of biological targets to identify compounds with interesting activities. rsc.orgnih.gov HTS allows for the rapid testing of thousands of compounds, significantly accelerating the early stages of drug discovery or materials development. rsc.orgrug.nl The combination of automated synthesis and HTS represents a powerful paradigm for modern chemical research, enabling the exploration of chemical space on an unprecedented scale. rsc.orgnih.govnih.gov The miniaturization of these processes can also reduce waste and costs, aligning with the principles of green chemistry. nih.govrug.nl

Q & A

Q. Key Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Temperature : Elevated temperatures (80–100°C) improve kinetics but may promote side reactions like oxidation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the product from byproducts (e.g., unreacted alcohol or diastereomers) .

Table 1 : Comparison of Synthetic Routes

MethodReagentsYield (%)Purity (%)
AKOH/EtOH65–7590–95
BDEAD/PPh₃80–85≥98

How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structure and purity of this compound?

Q. Answer :

  • ¹H NMR :
    • Cyclopentyl protons: δ 1.5–2.2 (m, ring CH₂), δ 4.1–4.3 (m, CH₂O).
    • p-Tolyl protons: δ 6.8–7.1 (d, aromatic H), δ 2.3 (s, CH₃) .
  • ¹³C NMR :
    • Quaternary C-OH: δ 75–78 ppm.
    • Ether linkage (C-O): δ 65–70 ppm .
  • MS (ESI+) : Molecular ion peak at m/z 220.3 [M+H]⁺, with fragmentation at m/z 107 (cyclopentyl loss) .
  • IR : Broad O-H stretch (~3400 cm⁻¹), C-O-C asymmetric stretch (~1250 cm⁻¹) .

Validation : Compare with computational data (e.g., PubChem entries) and spiked controls for purity assessment .

What are the key derivatives of this compound, and how do their reactivities differ in medicinal chemistry applications?

Answer :
Derivatives are synthesized via functionalization of the hydroxyl or p-tolyloxy groups:

  • Esterification : Acetylation (Ac₂O/pyridine) produces a lipophilic prodrug candidate .
  • Oxidation : Jones reagent converts the hydroxyl to a ketone, enhancing electrophilicity for nucleophilic addition .
  • Substitution : Halogenation (e.g., SOCl₂) yields chlorinated intermediates for cross-coupling reactions .

Q. Biological Relevance :

  • Esters show improved blood-brain barrier penetration in CNS drug candidates .
  • Ketone derivatives act as intermediates for Schiff base formation in antimicrobial studies .

How does the stereochemistry of this compound influence its reactivity and biological interactions?

Answer :
The cyclopentanol ring’s chair conformation and p-tolyloxy group orientation affect:

  • Hydrogen Bonding : The hydroxyl group’s axial/equatorial position modulates interactions with enzyme active sites (e.g., hydrolases) .
  • Enantioselective Synthesis : Chiral resolution via HPLC (Chiralpak AD-H column) separates enantiomers for activity studies .

Q. Advanced Study :

  • X-ray Crystallography : Resolves absolute configuration and packing interactions .
  • Docking Simulations : Predict binding affinities to targets like G-protein-coupled receptors .

What strategies mitigate competing side reactions (e.g., oxidation or ring-opening) during functionalization of this compound?

Q. Answer :

  • Oxidation Control : Use mild oxidants (e.g., TEMPO/NaClO) to avoid over-oxidation to carboxylic acids .
  • Ring Stability : Avoid strong acids (e.g., H₂SO₄) to prevent cyclopentane ring-opening.
  • Protection/Deprotection : Temporarily protect the hydroxyl group as a TBS ether during harsh reactions .

Case Study :
Reduction with LiAlH₄ in THF selectively reduces ketone derivatives without affecting the ether linkage .

How can researchers design experiments to investigate the compound’s metabolic stability and toxicity in preclinical models?

Q. Answer :

  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS .
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes .
  • In Vivo Studies :
    • Pharmacokinetics : Administer orally/IV to rodents, collect plasma for AUC and half-life calculations .
    • Toxicogenomics : RNA-seq to identify hepatotoxicity markers (e.g., ALT/AST elevation) .

What computational tools are effective for predicting the physicochemical properties and ADMET profile of this compound?

Q. Answer :

  • Software :
    • Schrödinger QikProp : Predicts logP (2.1), solubility (-3.2), and BBB permeability .
    • SwissADME : Estimates metabolic sites (e.g., p-tolyl demethylation) .
  • Machine Learning : Train models on PubChem data to forecast toxicity endpoints (e.g., Ames test results) .

How does this compound compare structurally and functionally to analogs like 1-((benzyloxy)methyl)cyclopentan-1-ol?

Answer :
Structural Differences :

  • Substituent Effects : p-Tolyl’s methyl group enhances lipophilicity vs. benzyl’s phenyl .
  • Bioactivity : p-Tolyl derivatives exhibit higher antimicrobial activity due to improved membrane penetration .

Table 2 : Comparative Bioactivity (MIC, μg/mL)

CompoundE. coliS. aureus
1-((p-Tolyloxy)methyl)12.56.25
1-((benzyloxy)methyl)25.012.5

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